REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:5]=[C:6](Br)[CH:7]=[CH:8][CH:9]=1.[Mg].[B:14](OC)(OC)OC.S(=O)(=O)(O)O.[OH:26][C:27]([C:30]([OH:33])([CH3:32])[CH3:31])([CH3:29])[CH3:28]>C(OCC)C>[CH3:28][C:27]1([CH3:29])[C:30]([CH3:32])([CH3:31])[O:33][B:14]([C:6]2[CH:7]=[CH:8][CH:9]=[C:4]([O:3][C:2]([F:12])([F:11])[F:1])[CH:5]=2)[O:26]1
|
Name
|
|
Quantity
|
2.41 g
|
Type
|
reactant
|
Smiles
|
FC(OC=1C=C(C=CC1)Br)(F)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1.16 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
OC(C)(C)C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the solvent is removed on a Rotavapor
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted three times with methyl tert-butyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC(=CC=C1)OC(F)(F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |